molecular formula C10H14S B14549132 3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene CAS No. 61838-57-1

3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene

Cat. No.: B14549132
CAS No.: 61838-57-1
M. Wt: 166.29 g/mol
InChI Key: PBVUXAKMNMVPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, isopropyl bromide, and prop-1-en-2-yl bromide.

    Formation of Intermediates: The thiophene ring is functionalized through a series of reactions, including halogenation and alkylation, to introduce the isopropyl and prop-1-en-2-yl groups.

    Final Product Formation: The final step involves cyclization and purification to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.

    Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like toluene or dichloromethane are commonly employed.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.

    3-Methylthiophene: A thiophene derivative with a methyl group at position 3.

Uniqueness

3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene is unique due to the presence of both isopropyl and prop-1-en-2-yl groups, which impart distinct chemical and physical properties

Properties

CAS No.

61838-57-1

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

3-propan-2-yl-4-prop-1-en-2-ylthiophene

InChI

InChI=1S/C10H14S/c1-7(2)9-5-11-6-10(9)8(3)4/h5-6,8H,1H2,2-4H3

InChI Key

PBVUXAKMNMVPLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC=C1C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.